![molecular formula C15H19N3O3S B2578671 7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide CAS No. 1474056-83-1](/img/structure/B2578671.png)

7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

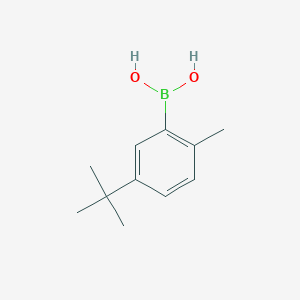

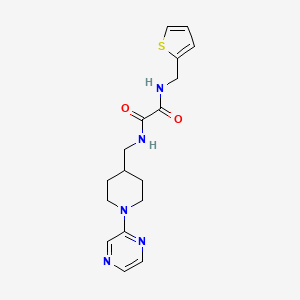

The compound “7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide” is a complex organic molecule. It contains a total of 58 atoms, including 27 Hydrogen atoms, 21 Carbon atoms, 5 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a large number of atoms. The geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses can be conducted using density functional theory (DFT) calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties can include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume .Aplicaciones Científicas De Investigación

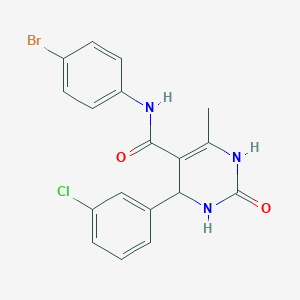

K(ATP) Channel Activation Properties and Tissue Selectivity

The structural analogs of 7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide have been explored for their K(ATP) channel activation properties. These compounds, structurally related to known potassium channel openers, exhibit diverse potency and tissue selectivity based on the nature of substituents at specific positions. Compounds with specific alkylamino side chains and substituents have shown potent and selective inhibition of insulin release from pancreatic B-cells, indicating potential therapeutic applications in managing insulin levels (Boverie et al., 2005).

AMPA Receptor Potentiation

Another line of research investigates the role of analogs in potentiation of AMPA-type ionotropic glutamate receptors. This has implications for treating neurological disorders like Alzheimer's disease. The study synthesized and evaluated a series of these compounds, finding that specific trialkyl-substituted versions significantly increase AMPA receptor-mediated responses. Structural analysis helped understand the unexpected structure-activity relationship, contributing to the development of more effective neurological disorder treatments (Larsen et al., 2016).

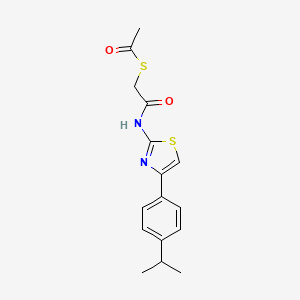

Binding to Human Albumin

Research has also focused on the binding affinity of benzothiadiazines to human albumin, providing insights into the drug-protein interaction dynamics. The study demonstrated that the benzothiadiazine nucleus and its derivatives are highly bound to human albumin, with binding affinity influenced by the presence of specific substituents. These findings have implications for the pharmacokinetics and distribution of such compounds in the body (Sellers & Koch-weser, 1974).

Taurine Antagonism

Unexpectedly, a series of benzothiadiazine dioxides was discovered to interact with GABA systems, with one compound identified as a selective antagonist of taurine. This opens new avenues for research into neurotransmitter modulation and potential treatments for related disorders (Girard et al., 1982).

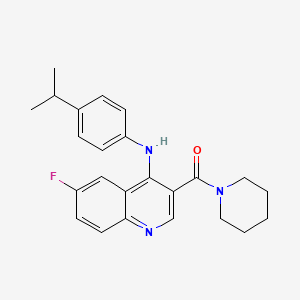

Positive Allosteric Modulation of AMPA Receptors

Further exploration into the nootropic activity of benzothiadiazine derivatives has revealed compounds acting as positive allosteric modulators of AMPA receptors. These findings are crucial for developing new treatments for cognitive impairments and understanding the role of allosteric modulation in cognitive enhancement (Citti et al., 2016).

Propiedades

IUPAC Name |

(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-10-5-7-18(8-6-10)15(19)14-17-16-12-9-11(2)3-4-13(12)22(14,20)21/h3-4,9-10,16H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHXUYINSXFQOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NNC3=C(S2(=O)=O)C=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![2-[[1-(Cyclobutylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2578593.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2578595.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2578598.png)

![N-cyclopentyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578599.png)

![N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide](/img/structure/B2578609.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2578610.png)

![6-Benzyl-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2578611.png)